molecular formula C12H19N3 B8670844 4-Methyl-3-(4-methyl-1-piperazinyl)benzenamine

4-Methyl-3-(4-methyl-1-piperazinyl)benzenamine

Cat. No. B8670844
M. Wt: 205.30 g/mol
InChI Key: OTIAKKALBFPLPU-UHFFFAOYSA-N
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Patent
US05510350

Procedure details

A solution of the product of step (a) (4.5 g) in ethanol was added under vacuum to a prehydrogenated suspension of palladium on charcoal (10% Pd on C, 50% paste with water, 1.4 g) in ethanol:water (5:2., 50 ml). The suspension was stirred at room temperature under an atmosphere of hydrogen for 2 hours. The suspension was filtered through a pad of hyflo, the filter pad washed well with ethanol:water (4:1,200 ml) and the combined filtrates evaporated in vacuo to give a gummy solid which was dissolved in dichloromethane, dried and concentrated in vacuo to give the title compound as a pale green crystalline solid (4.052 g) m.p. 82°-83° C. Analysis Found: C, 70.2; H, 9.5; N,20.4 C12H19N3 requires: C, 70.2; H, 9.3; N, 20.5%
Name
product
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:9]=2[CH3:17])[CH2:4][CH2:3]1>C(O)C.[Pd].C(O)C.O.ClCCl>[CH3:17][C:9]1[CH:10]=[CH:11][C:12]([NH2:14])=[CH:13][C:8]=1[N:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1 |f:3.4|

Inputs

Step One
Name
product
Quantity
4.5 g
Type
reactant
Smiles
CN1CCN(CC1)C1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Pd]
Name
ethanol water
Quantity
50 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature under an atmosphere of hydrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of hyflo
WASH
Type
WASH
Details
the filter pad washed well with ethanol
CUSTOM
Type
CUSTOM
Details
water (4:1,200 ml) and the combined filtrates evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a gummy solid which
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.052 g
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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